molecular formula C9H18F2N2 B1481316 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine CAS No. 2092697-68-0

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine

Cat. No. B1481316
CAS RN: 2092697-68-0
M. Wt: 192.25 g/mol
InChI Key: SJDHQAGNVGDISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine” is an intriguing chemical compound that holds promise for diverse scientific research applications. It is a versatile material that is available for purchase from various chemical suppliers .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives, including 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine , have shown promise in anticancer research. They are being explored for their potential to inhibit cancer cell growth and metastasis. The compound’s structural features may interact with specific biological targets, contributing to the development of new anticancer drugs .

Antiviral Agents

The piperidine moiety is a key component in the synthesis of broad-spectrum antiviral agents. This compound could be used to design inhibitors against various viruses, including influenza and herpes simplex virus, by interfering with viral replication processes .

Antimicrobial Properties

Due to its structural flexibility, 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine can be utilized to create antimicrobial agents. Its ability to bind with bacterial proteins and disrupt their function makes it a valuable asset in developing new antibiotics .

Antifungal Activity

Piperidine derivatives are known for their antifungal properties. This compound can be modified to target fungal cell membranes or enzymes, leading to the development of treatments for fungal infections .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory potential of piperidine derivatives is being researched2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine could contribute to pain relief and inflammation reduction by modulating pain pathways and inflammatory responses .

Anti-Alzheimer’s Disease

Piperidine compounds have shown activity against Alzheimer’s disease by inhibiting enzymes like acetylcholinesterase. This compound could be part of a strategy to improve cognitive function and slow disease progression .

Antipsychotic and Antidepressant Effects

The structural characteristics of piperidine derivatives make them candidates for antipsychotic and antidepressant drugs. They may influence neurotransmitter systems in the brain, offering therapeutic benefits for mental health disorders .

properties

IUPAC Name

2-[3-(1,1-difluoroethyl)piperidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18F2N2/c1-9(10,11)8-3-2-5-13(7-8)6-4-12/h8H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDHQAGNVGDISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)CCN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine
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2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine
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2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine
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2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine
Reactant of Route 6
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine

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